1-Pyrenebutyric acid

描述

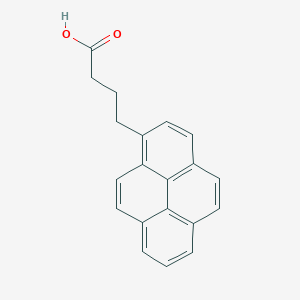

Structure

3D Structure

属性

IUPAC Name |

4-pyren-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYRRCOJHNZVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063032 | |

| Record name | 1-Pyrenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 1-Pyrenebutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3443-45-6, 25338-56-1 | |

| Record name | 1-Pyrenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3443-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrenebutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrenebutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025338561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrenebutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pyrenebutanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pyrenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrene-1-butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PYRENEBUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT0DC64E8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-Pyrenebutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-pyrenebutyric acid, a vital fluorescent probe and building block in biomedical research and drug development. This document details the primary synthetic routes, purification methodologies, and experimental protocols to assist researchers in obtaining high-purity this compound for their applications.

Synthesis of this compound

The most common and efficient synthesis of this compound is a two-step process.[1] It begins with the Friedel-Crafts acylation of pyrene (B120774) with succinic anhydride (B1165640) to form the intermediate 4-oxo-4-(pyren-1-yl)butyric acid. This is followed by the reduction of the keto group to yield the final product.[1]

Step 1: Friedel-Crafts Acylation of Pyrene

This initial step involves the electrophilic aromatic substitution of pyrene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The reaction introduces an acyl group at the C1 position of the pyrene ring.

A notable improvement in yield has been reported using mechanochemical methods over traditional solution-based approaches. Solid-state milling of pyrene with succinic anhydride has shown a significantly better yield of 40% compared to the 6% yield from the reaction carried out in solution.[2][3][4]

Table 1: Comparison of Reaction Conditions and Yields for Friedel-Crafts Acylation

| Method | Reagents | Catalyst | Solvent | Yield | Reference |

| Solution | Pyrene, Succinic Anhydride | AlCl₃ | Not specified | 6% | [2][4] |

| Mechanochemical (Ball Milling) | Pyrene, Succinic Anhydride | AlCl₃ | Solvent-free | 40% | [2][4] |

Step 2: Reduction of 4-oxo-4-(pyren-1-yl)butyric Acid

The carbonyl group of the intermediate keto acid is reduced to a methylene (B1212753) group to afford this compound.[1] Two primary methods for this transformation are the Wolff-Kishner reduction and the Clemmensen reduction. The choice between these methods often depends on the substrate's sensitivity to acidic or basic conditions.[1]

-

Wolff-Kishner Reduction: Performed under basic conditions, making it suitable for substrates that are sensitive to acid.[5][6]

-

Clemmensen Reduction: Carried out in a strongly acidic medium, which is effective for aryl-alkyl ketones like the intermediate in this synthesis.[7][8]

Purification of this compound

The crude this compound obtained after synthesis typically contains unreacted starting materials and byproducts. The most common impurities include unreacted pyrene and reagents from the synthetic route.[9] The two most effective and widely used methods for purification are recrystallization and column chromatography.[9]

Table 2: Comparison of Purification Methodologies

| Feature | Recrystallization | Column Chromatography |

| Principle | Difference in solubility of the compound and impurities at varying temperatures. | Differential adsorption of components onto a stationary phase as a mobile phase passes through it. |

| Best For | Removing small amounts of impurities from a solid product. | Separating complex mixtures or impurities with similar properties to the product. |

| Typical Purity | >98% (can be lower depending on impurities) | >99% |

| Advantages | Simple, cost-effective, easily scalable. | High resolution, applicable to a wide range of compounds. |

| Disadvantages | Potential for product loss in the mother liquor; requires a suitable solvent. | More time-consuming, requires larger volumes of solvent, more complex setup. |

Recrystallization

Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound.[9] Other potential solvents include mixed solvent systems like ethanol/water or acetic acid/water. The ideal solvent should dissolve the compound when hot but have low solubility at room temperature.[9]

Column Chromatography

For higher purity, flash column chromatography is employed. The selection of an appropriate eluent system is crucial for good separation. This is typically determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of around 0.25-0.35 for this compound.[9] Common solvent systems include mixtures of hexanes and ethyl acetate (B1210297).[9]

Experimental Protocols

Synthesis of 4-oxo-4-(pyren-1-yl)butyric acid (Friedel-Crafts Acylation - Solution Method)

-

Reaction Setup: In a flask equipped with a stirrer and a drying tube, suspend pyrene and succinic anhydride in a suitable dry solvent such as nitrobenzene (B124822) or dichloromethane.

-

Catalyst Addition: Cool the mixture in an ice-salt bath to 0-5 °C. Add anhydrous aluminum chloride portion-wise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

-

Work-up: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Isolation: If nitrobenzene is used as the solvent, remove it by steam distillation. Collect the crude solid of 4-oxo-4-(pyren-1-yl)butyric acid by filtration, wash with water, and dry.

Synthesis of this compound (Wolff-Kishner Reduction)

-

Reaction Mixture: In a flask with a reflux condenser, mix 4-oxo-4-(pyren-1-yl)butyric acid, potassium hydroxide, and 85% hydrazine (B178648) hydrate (B1144303) in diethylene glycol.

-

Initial Reflux: Heat the mixture to reflux for 1.5 hours.

-

Distillation: Remove the condenser and distill off water and excess hydrazine until the solution temperature reaches 195-200 °C.

-

Final Reflux: Reattach the condenser and maintain the reaction mixture at this temperature for an additional 4 hours.

-

Work-up: After cooling, pour the mixture into dilute hydrochloric acid to precipitate the product.

-

Isolation: Collect the crude this compound by filtration, wash with water, and dry.

Synthesis of this compound (Clemmensen Reduction)

-

Amalgamated Zinc Preparation: Prepare amalgamated zinc by stirring zinc powder with a 5% mercury(II) chloride solution, followed by decanting the solution and washing the zinc with water.

-

Reaction Setup: In a flask with a reflux condenser and a gas outlet, add the amalgamated zinc, concentrated hydrochloric acid, toluene, and 4-oxo-4-(pyren-1-yl)butyric acid.

-

Reaction: Reflux the mixture with vigorous stirring. Add additional portions of concentrated hydrochloric acid at regular intervals during the reflux period.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture and separate the aqueous and organic layers.

-

Extraction: Extract the aqueous layer with toluene.

-

Isolation: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization from Ethanol

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the crystals to obtain pure this compound.

Purification by Flash Column Chromatography

-

Column Packing: Pack a glass column with silica (B1680970) gel in a suitable non-polar solvent (e.g., hexanes).

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

-

Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), starting with a low polarity and gradually increasing it.

-

Fraction Collection: Collect the eluent in separate fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.

-

Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Caption: Overall synthetic scheme for this compound.

Caption: General purification workflow for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]

- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Photophysical Properties of 1-Pyrenebutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenebutyric acid (PBA) is a versatile fluorescent probe widely utilized in biochemical and biophysical research.[1] Its utility stems from the unique photophysical properties of its pyrene (B120774) moiety, which are highly sensitive to the local microenvironment.[1][2] This sensitivity, combined with a butyric acid linker that allows for covalent attachment to biomolecules, makes PBA an invaluable tool for investigating the structure, dynamics, and interactions of proteins, lipids, and nucleic acids.[2][3] This technical guide provides a comprehensive overview of the core photophysical properties of PBA, detailed experimental protocols for their measurement, and visualizations of key processes and workflows.

Core Photophysical Properties

The fluorescence of this compound is characterized by several key parameters, including its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. These properties are significantly influenced by the solvent environment, a characteristic that is exploited in its use as a molecular probe.[3]

Absorption and Emission Spectra

PBA exhibits multiple absorption bands in the ultraviolet region, with major peaks around 343 nm, 326 nm, and 313 nm.[4] Upon excitation, it emits fluorescence characterized by a structured spectrum with distinct vibronic bands, typically with maxima around 377 nm and 397 nm in various solvents.[3][4] The precise wavelengths of maximum absorption and emission are solvent-dependent.

Environmental Sensitivity and the "Py" Scale

A key feature of pyrene-based probes like PBA is the sensitivity of the vibronic fine structure of the emission spectrum to the polarity of the microenvironment. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is known as the "Py scale" and serves as a measure of the hydrophobicity of the probe's surroundings.[1] In non-polar environments, the I₁/I₃ ratio is low, while in polar environments, it is significantly higher.[1] This property allows PBA to probe hydrophobic pockets in proteins or the core of lipid membranes.[1]

Excimer Formation

At higher local concentrations, an excited-state pyrene monomer can interact with a ground-state pyrene molecule to form an excited-state dimer known as an excimer.[1][5] This excimer fluoresces at a longer, red-shifted wavelength (around 470-480 nm) compared to the monomer.[4][5] The ratio of excimer to monomer fluorescence intensity is a sensitive indicator of molecular proximity and the fluidity or viscosity of the surrounding medium.[5]

dot

Caption: Principle of PBA monomer versus excimer fluorescence.[6]

Fluorescence Quenching

The fluorescence of PBA is susceptible to quenching by various molecules, most notably molecular oxygen and some reactive oxygen species (ROS).[7][8][9] This quenching can occur through dynamic (collisional) or static mechanisms. In dynamic quenching, the quencher interacts with the excited-state fluorophore, leading to a decrease in both fluorescence intensity and lifetime.[10] This property makes PBA a useful probe for measuring local oxygen concentrations and detecting changes in intracellular ROS levels.[7][8]

Quantitative Data Summary

The photophysical properties of this compound are highly dependent on the solvent. The following tables summarize key quantitative data from the literature to provide a reference for experimental design.

Table 1: Spectroscopic Properties of this compound in Various Solvents

| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |

| Methanol | 343, 326, 313, 276, 265, 242, 234[3] | 377, 397[3] | 0.19 - 0.22[3] | 5.1[3] |

| Ethanol | ~340[5], 342[3] | 377, 397[3][5] | 0.38[3] | ~100-185[3][5] |

| Water | ~340[5] | ~375, ~395[5] | - | ~100-200[5] |

| DMSO | ~345[3] | ~378, ~398[3] | - | - |

Note: The photophysical properties can vary depending on specific experimental conditions such as temperature, pH, and the presence of quenchers. The data presented are representative values compiled from various sources.[3][5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a fluorescent probe.

Measurement of Absorption and Emission Spectra

Objective: To determine the absorption and emission characteristics of PBA in a specific solvent.

Materials:

-

This compound

-

Spectrophotometer-grade solvent

-

Volumetric flasks

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a known mass of PBA and dissolve it in the chosen solvent within a volumetric flask to create a stock solution of known concentration.[3]

-

Serial Dilutions: Prepare a series of dilutions from the stock solution. For absorption measurements, aim for concentrations that yield absorbance values between 0.1 and 1.0 at the absorption maximum.[3] For fluorescence measurements, concentrations should be in the micromolar range to avoid inner filter effects.

-

Absorption Measurement: Record the absorption spectrum of each dilution and a solvent blank using the UV-Vis spectrophotometer. Identify the wavelength(s) of maximum absorbance (λ_max).[3]

-

Fluorescence Measurement: Using a spectrofluorometer, excite the sample at a determined λ_max (e.g., ~340 nm).[5] Record the fluorescence emission spectrum, typically from 350 nm to 600 nm to capture both monomer and potential excimer emission.[5]

Covalent Labeling of Proteins with PBA

Objective: To covalently attach PBA to a protein for studying its structure and dynamics.

Materials:

-

This compound N-hydroxysuccinimide ester (PBA-NHS ester)

-

Target protein

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0)[4][6]

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[6]

-

Size-exclusion chromatography column

Procedure:

-

Protein Preparation: Dissolve the target protein in the amine-free buffer to a concentration of 1-10 mg/mL.[6]

-

Probe Preparation: Prepare a fresh stock solution of PBA-NHS ester (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[6]

-

Conjugation Reaction: Add the PBA-NHS ester solution dropwise to the protein solution while gently stirring. The molar ratio of probe to protein should be optimized but typically ranges from 5:1 to 20:1.[4]

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[4]

-

Purification: Remove the unreacted probe by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer.

dot

Caption: Workflow for covalent labeling of proteins with PBA.

Applications in Drug Development and Research

The unique photophysical properties of PBA make it a powerful tool in various stages of research and drug development.

Probing Protein-Ligand Interactions and Conformational Changes

By covalently attaching PBA to a specific site on a protein, changes in the fluorescence signal upon ligand binding can be monitored.[2] These changes can report on conformational changes in the protein, providing insights into binding mechanisms and aiding in the screening of potential drug candidates.

Assessing Membrane Fluidity and Integrity

PBA and its derivatives can readily insert into lipid bilayers.[2] The formation of excimers is dependent on the lateral diffusion of the probe within the membrane, which is in turn governed by membrane fluidity.[5] An increase in the excimer-to-monomer emission ratio indicates higher membrane fluidity.[9] This application is crucial for studying the effects of drugs on cell membranes.

Drug Delivery Systems

PBA has been used to modify cell-penetrating peptides (CPPs), dramatically enhancing their ability to deliver cargo directly into the cytosol.[11] The pyrenebutyrate anion is thought to facilitate the direct translocation of CPPs across the cell membrane, bypassing the endocytic pathway.[11] This has significant implications for the development of more efficient drug delivery vectors.

dot

Caption: PBA enhances cytosolic delivery of cell-penetrating peptides.[11]

Conclusion

This compound is a powerful and versatile fluorescent probe with a wide range of applications in biochemical and biophysical research, as well as in drug development. Its sensitivity to the microenvironment, ability to form excimers, and susceptibility to quenching provide multiple avenues for probing complex biological systems. A thorough understanding of its photophysical properties and the application of robust experimental protocols are key to leveraging the full potential of this valuable molecular tool.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Variation of this compound fluorescence lifetime in single living cells treated with molecules increasing or decreasing reactive oxygen species levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Direct and rapid cytosolic delivery using cell-penetrating peptides mediated by pyrenebutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Illuminating Cellular Processes: A Technical Guide to 1-Pyrenebutyric Acid Fluorescence

For Researchers, Scientists, and Drug Development Professionals

1-Pyrenebutyric acid (PBA) has emerged as a powerful fluorescent probe in biochemical and biomedical research. Its unique photophysical properties, characterized by a long fluorescence lifetime and high sensitivity to the microenvironment, make it an invaluable tool for elucidating complex cellular processes, from protein dynamics and membrane fluidity to the detection of reactive oxygen species (ROS). This technical guide provides an in-depth overview of the fluorescence lifetime and quantum yield of PBA, detailed experimental protocols for its use, and visualizations of key experimental workflows.

Core Photophysical Properties of this compound

The fluorescence of PBA is intrinsically linked to its environment. The pyrene (B120774) moiety's excited state is sensitive to solvent polarity, local viscosity, and the presence of quenching molecules. This sensitivity is the foundation of its utility as a probe. The key parameters defining its fluorescence are the fluorescence quantum yield (Φf), the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state.

Quantitative Data Summary

The following tables summarize the fluorescence quantum yield and lifetime of this compound in various solvents, providing a comparative reference for experimental design.

Table 1: Fluorescence Quantum Yield (Φf) of this compound in Various Solvents

| Solvent | Refractive Index (n) | Quantum Yield (Φf) |

| Methanol | 1.328 | 0.19 - 0.22[1] |

| Ethanol | 1.361 | 0.38[1] |

| Acetonitrile | 1.344 | - |

| DMSO | 1.479 | - |

| Water | 1.333 | - |

| Deaerated Buffer | - | - |

Table 2: Fluorescence Lifetime (τ) of this compound in Various Solvents and Environments

| Solvent/Environment | Fluorescence Lifetime (τ) in ns | Conditions |

| Methanol | 5.1[1] | - |

| Ethanol | ~100[1] | Deoxygenated solution |

| Water | - | - |

| Deaerated Buffer | ~90-100[2] | - |

| Liposome Suspension | - | Varies with oxygen concentration |

| Living Cells | 55 - 185[2][3] | Dependent on intracellular oxygen concentration |

| Fixed Cells | 215[3] | Under nitrogen atmosphere |

Note: The fluorescence lifetime of PBA is highly sensitive to quenching by molecular oxygen.[3][4] This property is exploited for measuring oxygen concentration and reactive oxygen species (ROS) levels in cellular environments.

Experimental Protocols

Accurate and reproducible data are paramount in scientific research. The following sections provide detailed methodologies for key experiments involving this compound.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Materials:

-

This compound

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)

-

Spectroscopic grade solvents

-

Calibrated UV-Vis spectrophotometer

-

Calibrated spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the PBA sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorption Spectra: Record the UV-Vis absorption spectra of all solutions.

-

Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Data Analysis: The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.[1]

-

Measurement of Fluorescence Lifetime

Fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC) or frequency-domain fluorometry.

General Procedure (TCSPC):

-

Instrument Setup: A pulsed light source (e.g., a laser) excites the sample. The time between the excitation pulse and the detection of the emitted photon is measured.

-

Data Acquisition: This process is repeated for a large number of excitation events to build a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).

Protein Labeling with this compound N-Hydroxysuccinimide Ester (PBA-NHS)

Covalent labeling of proteins with PBA allows for the study of protein conformation, folding, and interactions. The N-hydroxysuccinimide (NHS) ester of PBA is a common reagent that reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound N-hydroxysuccinimide ester (PBA-NHS)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

PBA-NHS Stock Solution: Immediately before use, dissolve PBA-NHS in DMF or DMSO.

-

Labeling Reaction: Add the PBA-NHS stock solution to the protein solution. The molar ratio of PBA-NHS to protein should be optimized for the specific protein and desired degree of labeling. Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Remove unreacted PBA-NHS by passing the reaction mixture through a size-exclusion chromatography column.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the pyrene moiety (at ~345 nm).

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and signaling pathways provide a clear and concise understanding of complex processes. The following diagrams were generated using the DOT language.

The fluorescence lifetime of PBA is quenched by molecular oxygen and certain reactive oxygen species (ROS), making it a valuable tool for monitoring oxidative stress in living cells.[5] An increase in intracellular ROS leads to a decrease in the fluorescence lifetime of PBA.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Variation of this compound fluorescence lifetime in single living cells treated with molecules increasing or decreasing reactive oxygen species levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Pyrenebutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenebutyric acid (PBA) is a fluorescent probe extensively used in biochemical and biophysical research.[1] Its utility stems from the pyrene (B120774) moiety, which exhibits fluorescence that is highly sensitive to the local microenvironment, and a butyric acid linker that allows for covalent attachment to biomolecules like proteins, lipids, and nucleic acids.[1][2] This guide provides an in-depth overview of the spectroscopic properties of PBA, detailed experimental protocols for its characterization, and an illustrative experimental workflow.

Spectroscopic Properties

The photophysical and vibrational characteristics of this compound are fundamental to its application as a fluorescent probe. These properties, including absorption and emission maxima, molar absorptivity, quantum yield, fluorescence lifetime, and vibrational frequencies, are often influenced by the solvent environment.[1]

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Table 1: UV-Vis Absorption and Fluorescence Spectroscopic Data

| Solvent | Absorption Maxima (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) at λ_max | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |

| Methanol (B129727) | 343, 326, 313, 276, 265, 242, 234[1][3] | ~40,000 at 338 nm*[1] | 377, 397[1][3] | 0.19 - 0.22[1] | 5.1[1] |

| Ethanol | 342[1] | 33,113 at 342 nm[1] | 377, 397[1] | 0.38[1] | ~100 (in deoxygenated solution)[1] |

| DMSO | ~345[1][4] | Data not available | ~378, ~398[1] | Data not available | Data not available |

| Acetonitrile | 343, 326, 313, 276[5] | Data not available | 377, 397[5] | Data not available | Data not available |

*Note: The molar absorptivity in methanol is an estimate for a similar pyrene derivative, N-(1-pyrene)maleimide.[1]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹H | CDCl₃ | 8.32-7.86 (9H, m, CHarom), 3.42 (2H, t, CH₂C₁₆H₉, ³JHH = 7.57 Hz), 2.51 (2H, t, CH₂CO₂H, ³JHH = 7.00 Hz), 2.23 (2H, m, CH₂, ³JHH = 7.57Hz, ³JHH = 7.00Hz)[6] |

| ¹H | [D₆]-DMSO | 12.2, 8.414, 8.29, 8.28, 8.233, 8.229, 8.146, 8.138, 8.073, 7.947, 3.359, 2.420, 2.031[7] |

| ¹³C | [D₆]-DMSO | 174.74 (1CO), 136.39-123.39 (9 CHarom, 7 Carom), 33.64-26.98 (1CH₂CO₂H, 2CH₂)[6] |

| ¹³C | CDCl₃ | 177.48 (1CO), 135.25-123.04 (9 CHarom, 7 Carom), 33.21-26.46 (1CH₂CO₂H, 2CH₂)[6] |

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)

| Wavenumber (ν, cm⁻¹) | Assignment (Tentative) |

| 3447 (weak) | O-H stretch (carboxylic acid dimer) |

| 3037 (weak) | C-H stretch (aromatic) |

| 2950 (medium), 2934 (weak), 2874 (weak) | C-H stretch (aliphatic) |

| 1695 (strong) | C=O stretch (carboxylic acid)[6] |

| 1431 (weak) | C=C stretch (aromatic) |

| 1275 (medium), 1206 (medium) | C-O stretch / O-H bend (carboxylic acid) |

| 846 (strong) | C-H out-of-plane bend (aromatic) |

| 711 (weak) |

Experimental Protocols

Accurate spectroscopic characterization of this compound requires meticulous sample preparation and instrument operation.

UV-Vis Absorption Spectroscopy

This protocol outlines the determination of the molar absorptivity of PBA using the Beer-Lambert law.[1]

Materials:

-

This compound (high purity)

-

Spectroscopic grade solvent (e.g., methanol, ethanol)

-

Calibrated analytical balance

-

Volumetric flasks

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution: Accurately weigh a known mass of PBA and dissolve it in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.[1]

-

Prepare a series of dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum.[1]

-

Measure absorbance: Record the absorption spectrum of each dilution and a solvent blank using the UV-Vis spectrophotometer.[1][8]

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).[1]

-

For each concentration, record the absorbance at λ_max.

-

Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar absorptivity (ε) when the path length (l) is 1 cm.[9]

-

Fluorescence Spectroscopy

This protocol describes the determination of the fluorescence quantum yield of PBA using the relative method.[1]

Materials:

-

This compound

-

A fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

-

Spectroscopic grade solvents

-

Calibrated UV-Vis spectrophotometer

-

Calibrated spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare solutions: Prepare dilute solutions of both the PBA sample and the fluorescence standard in the same solvent, if possible. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[1]

-

Measure absorption spectra: Record the UV-Vis absorption spectra of both the sample and standard solutions.[1]

-

Measure fluorescence spectra:

-

Set the excitation wavelength, typically at one of the absorption maxima of PBA (e.g., ~340 nm).[5]

-

Record the fluorescence emission spectrum over a range that covers the entire emission profile (e.g., 350 nm to 550 nm).[2]

-

Measure the fluorescence spectrum of a solvent blank under the same conditions.

-

-

Data Analysis:

-

Subtract the integrated fluorescence intensity of the solvent blank from the integrated intensities of the sample and standard.

-

Calculate the quantum yield of the sample (Φ_s) using the following equation:[1] Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

For a ¹H NMR spectrum, dissolve 5-25 mg of PBA in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10][11][12] For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[13]

-

Ensure the sample is fully dissolved. Gentle heating or vortexing in a separate vial before transfer may be necessary.[13]

-

Filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10][11]

-

The final solution depth in the NMR tube should be at least 4.5 cm.[12]

-

Cap the NMR tube and label it clearly.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer, using the deuterium (B1214612) signal from the solvent for field-frequency lock.[11]

-

Standard acquisition parameters for ¹H and ¹³C NMR should be used. For ¹³C, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

This protocol describes the preparation of a potassium bromide (KBr) pellet for transmission IR spectroscopy.

Materials:

-

This compound

-

Spectroscopic grade potassium bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

KBr pellet die set

-

Hydraulic press

Procedure:

-

Grinding: Place approximately 1-2 mg of PBA and 100-200 mg of dry KBr powder in an agate mortar.[14][15]

-

Mixing: Gently grind the PBA and KBr together until a fine, homogeneous powder is obtained.[14][16] The particle size should be reduced to minimize light scattering.[17]

-

Pellet Formation:

-

Assemble the KBr pellet die.

-

Transfer a portion of the sample mixture into the die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[15][16] Applying a vacuum to the die during pressing can help to remove trapped air and moisture, resulting in a clearer pellet.[16]

-

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Mandatory Visualization

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a typical experimental workflow for utilizing PBA as a fluorescent probe and a conceptual signaling pathway for a FRET-based protease assay.

Caption: Experimental workflow for labeling a biomolecule with this compound and subsequent analysis.

Caption: FRET-based protease activity assay using a PBA-labeled peptide substrate.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 3443-45-6 [chemicalbook.com]

- 7. This compound(3443-45-6) 1H NMR spectrum [chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. sim4t.com [sim4t.com]

- 10. sites.bu.edu [sites.bu.edu]

- 11. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 12. How to make an NMR sample [chem.ch.huji.ac.il]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. shimadzu.com [shimadzu.com]

- 15. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 16. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 17. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to 1-Pyrenebutyric Acid Derivatives and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrenebutyric acid (PBA) and its derivatives are highly versatile fluorescent molecules integral to a wide array of applications in biochemical research, diagnostics, and drug development. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of PBA derivatives. It details their exceptional photophysical characteristics, notably their environmental sensitivity, which allows for the probing of molecular interactions and micro-environments. This document includes structured data tables for easy comparison of quantitative properties, detailed experimental protocols for synthesis and common applications, and visualizations of key workflows and mechanisms to provide a thorough resource for professionals in the field.

Introduction

This compound (PBA) is a fluorescent probe characterized by a pyrene (B120774) moiety attached to a four-carbon aliphatic chain terminating in a carboxylic acid.[1] This bifunctional structure is the foundation of its utility. The pyrene group is a polycyclic aromatic hydrocarbon with a strong and environmentally sensitive fluorescence profile, while the terminal carboxylic acid serves as a versatile chemical handle for covalent modification and conjugation to biomolecules or surfaces.[1][2]

The fluorescence of the pyrene core is distinguished by its long lifetime and sensitivity to local polarity and viscosity.[2][3] In non-polar environments, its emission spectrum shows distinct vibronic bands. As polarity increases, these bands broaden. A hallmark of pyrene and its derivatives is the ability to form an excited-state dimer, or "excimer," at high local concentrations. This excimer formation results in a broad, red-shifted emission peak, and the ratio of excimer to monomer fluorescence is a powerful tool for studying molecular proximity and dynamics, such as membrane fluidity.[4]

The carboxylic acid group allows for the synthesis of a wide range of derivatives, most notably activated esters (e.g., N-hydroxysuccinimide esters) and amides, enabling the stable labeling of proteins, lipids, nucleic acids, and other molecules.[5][6] These properties make PBA derivatives invaluable for studying protein conformation, membrane dynamics, drug delivery systems, and for the development of advanced biosensors.[3][7]

Synthesis of this compound and Derivatives

The most common and robust synthesis of this compound starts from pyrene and proceeds through a two-step process: Friedel-Crafts acylation followed by a reduction of the resulting keto acid intermediate.[2]

Synthesis of this compound

The overall synthetic scheme is depicted below.

Caption: Overall synthesis scheme for this compound.

Experimental Protocol: Synthesis of this compound [2]

Step 1: Friedel-Crafts Acylation to form 4-oxo-4-(pyren-1-yl)butyric acid

-

Materials: Pyrene, succinic anhydride, aluminum chloride (AlCl₃), nitrobenzene (B124822) (solvent).

-

Procedure: a. In a three-necked flask equipped with a stirrer and a condenser, dissolve pyrene and succinic anhydride in nitrobenzene. b. Cool the mixture in an ice bath. c. Gradually add anhydrous aluminum chloride to the cooled, stirred solution. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. e. Quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid. f. Remove the nitrobenzene solvent via steam distillation. g. Collect the resulting solid precipitate by filtration, wash with water, and dry. h. The crude product, 4-oxo-4-(pyren-1-yl)butyric acid, can be purified by recrystallization.

Step 2: Wolff-Kishner Reduction to form this compound

-

Materials: 4-oxo-4-(pyren-1-yl)butyric acid, potassium hydroxide (B78521) (KOH), 85% hydrazine (B178648) hydrate (B1144303), diethylene glycol (solvent).

-

Procedure: a. Combine the intermediate keto acid, potassium hydroxide, and 85% hydrazine hydrate in diethylene glycol. b. Heat the mixture to reflux for 1.5 hours. c. Increase the temperature to distill off water and excess hydrazine. d. Continue to reflux the reaction mixture for an additional 4 hours. e. Cool the reaction mixture and pour it into an excess of dilute hydrochloric acid to precipitate the product. f. Collect the solid by filtration, wash thoroughly with water, and dry. g. Purify the final product, this compound, by recrystallization from a suitable solvent like ethanol (B145695) or benzene.

Synthesis of this compound N-hydroxysuccinimide Ester (PBA-NHS)

PBA is frequently activated as an NHS ester for efficient labeling of primary amines on biomolecules.[6]

Caption: Activation of PBA to PBA-NHS for amine coupling.

Experimental Protocol: Synthesis and Use of PBA-NHS Ester [6][8]

-

Materials: this compound (PBA), N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), anhydrous dimethylformamide (DMF), target protein in amine-free buffer (e.g., PBS, pH 7.4-8.0).

-

Procedure: a. Activation: Dissolve PBA in anhydrous DMF. Add 1.5-fold molar excess of EDC and NHS to the solution. Incubate at room temperature for 1-2 hours in the dark to generate the PBA-NHS ester. b. Conjugation: Add the activated PBA-NHS solution dropwise to the protein solution. A typical molar ratio of probe-to-protein is between 10:1 and 20:1, but this should be optimized for the specific application. c. Incubation: Gently stir the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. d. Quenching: Add an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM to quench any unreacted PBA-NHS ester. e. Purification: Remove unreacted probe by size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis against a suitable storage buffer.

Physicochemical and Photophysical Properties

The utility of PBA and its derivatives is defined by their distinct properties, which are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 3443-45-6 | [2][3] |

| Molecular Formula | C₂₀H₁₆O₂ | [5] |

| Molecular Weight | 288.34 g/mol | [5] |

| Appearance | Pale yellow crystalline powder | [5] |

| Solubility | Soluble in organic solvents (Chloroform, DMSO, Methanol); poorly soluble in water | [5] |

Table 2: Photophysical Properties of this compound

| Property | Value (in Ethanol/Buffer) | Notes | References |

| Excitation Maxima (λex) | ~343, 326, 313 nm | Multiple absorption bands offer excitation flexibility. | [6] |

| Monomer Emission Maxima (λem) | ~377, 397 nm | Exhibits characteristic vibronic peaks. The ratio of peak intensities is sensitive to solvent polarity. | [4][6] |

| Excimer Emission Maximum (λem) | ~470 - 480 nm | Broad, structureless emission that occurs when two pyrene moieties are in close proximity. | [4][6] |

| Fluorescence Lifetime (τ) | 55 - 185 ns | Highly sensitive to quenchers like oxygen. Value in living cells varies with oxygen concentration. | [6][9] |

| Quantum Yield (Φ) | Varies significantly with solvent | Highly dependent on the polarity of the microenvironment. | [6] |

Key Applications and Experimental Protocols

Probing Lipid Membranes and Fluidity

PBA and its lipid-conjugated derivatives are excellent probes for studying the biophysical properties of cell membranes and liposomes. The ratio of excimer (Iₑ) to monomer (Iₘ) fluorescence provides a direct measure of membrane fluidity.[3][4]

Caption: Mechanism of PBA as a membrane fluidity probe.

Experimental Protocol: Measuring Membrane Fluidity [4]

-

Materials: Liposomes or cells, pyrene-labeled lipid (e.g., pyrene-phosphatidylcholine synthesized as per protocol in[5]) or PBA, buffer solution, spectrofluorometer.

-

Procedure: a. Probe Incorporation: Incubate the liposomes or cells with the pyrene-labeled lipid or PBA to allow for its incorporation into the membrane. For PBA, a final concentration in the micromolar range is typical. b. Fluorescence Measurement: Using a spectrofluorometer, excite the sample at ~343 nm. c. Data Acquisition: Record the fluorescence emission spectrum from 350 nm to 600 nm. d. Data Analysis: Determine the fluorescence intensity of a monomer peak (Iₘ, e.g., at ~377 nm) and the peak of the excimer emission (Iₑ, at ~470 nm). The ratio of Iₑ/Iₘ provides a quantitative measure of membrane fluidity. An increase in this ratio corresponds to an increase in fluidity.

Determination of Critical Micelle Concentration (CMC)

PBA is highly sensitive to the formation of micelles. In an aqueous solution below the CMC, PBA resides in a polar environment. Above the CMC, it partitions into the nonpolar, hydrophobic core of the micelles. This environmental change is readily detected by a shift in the fine structure of the pyrene monomer emission spectrum.[8]

Caption: Workflow for CMC determination using PBA.

Experimental Protocol: CMC Determination [8][10]

-

Materials: Surfactant of interest, deionized water or buffer, PBA stock solution in an organic solvent (e.g., ethanol), spectrofluorometer.

-

Procedure: a. Sample Preparation: Prepare a series of surfactant solutions in water or buffer, spanning a wide range of concentrations around the expected CMC. b. Probe Addition: Add a small aliquot of the PBA stock solution to each surfactant dilution to achieve a final PBA concentration of approximately 1-2 µM. Ensure the final concentration of the organic solvent is minimal (<1%) to not affect micellization. c. Equilibration: Allow the solutions to equilibrate. d. Fluorescence Measurement: Excite the samples at ~335-343 nm and record the emission spectrum from 350 nm to 450 nm. e. Data Analysis: Identify the fluorescence intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks. Plot the ratio of I₁/I₃ (or I₃/I₁) against the logarithm of the surfactant concentration. The point of sharpest change (inflection point) in the curve corresponds to the CMC.

Conclusion

This compound and its derivatives are powerful and versatile tools in the arsenal (B13267) of researchers and drug development professionals. Their unique combination of environmentally sensitive fluorescence and a reactive handle for conjugation allows for sophisticated studies of molecular and cellular systems. From elucidating the dynamics of lipid membranes and protein interactions to serving as key components in biosensors and drug delivery vehicles, the applications of PBA are extensive. A thorough understanding of its synthesis, properties, and experimental application, as detailed in this guide, is crucial for leveraging its full potential in scientific discovery and technological innovation.

References

- 1. CN105732331A - Synthesis method of 1-pyrenol and intermediates thereof - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. "The Electrochemical Properties of this compound/Graphene Compos" by Min Wang, Jiong Wang et al. [jelectrochem.xmu.edu.cn]

- 8. benchchem.com [benchchem.com]

- 9. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Solvatochromic Behavior of 1-Pyrenebutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solvatochromic behavior of 1-Pyrenebutyric Acid (PBA), a versatile fluorescent probe utilized in a wide array of scientific applications. This document details the photophysical properties of PBA in various solvent environments, outlines experimental protocols for its characterization, and presents a theoretical framework for understanding its solvent-sensitive fluorescence.

Introduction to Solvatochromism and this compound

Solvatochromism is the phenomenon where the absorption or emission spectrum of a chemical compound shifts in response to a change in the polarity of the solvent. This effect arises from the differential solvation of the ground and excited electronic states of the molecule. For fluorescent molecules, or fluorophores, like this compound, this manifests as a change in the color and intensity of the emitted light.

This compound is a derivative of pyrene (B120774), a polycyclic aromatic hydrocarbon known for its characteristic fluorescence. The addition of a butyric acid functional group to the pyrene core enhances its utility by allowing for covalent attachment to biomolecules, while also influencing its solubility and photophysical properties.[1] The pyrene moiety's fluorescence is particularly sensitive to the local microenvironment, making PBA an invaluable tool for probing polarity in complex systems such as protein binding sites, lipid membranes, and drug delivery vehicles.[2]

Photophysical Properties of this compound

The solvatochromic behavior of PBA is evident in the shifts of its absorption and emission maxima in solvents of varying polarity. Generally, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. This is due to the greater stabilization of the more polar excited state compared to the ground state in polar solvents.

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic properties of this compound in a range of solvents, illustrating its solvatochromic response.

| Solvent | Polarity (ET(30)) | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |

| n-Hexane | 31.0 | ~342 | ~375, 395 | ~2400 | ~0.32 (for Pyrene) |

| Toluene | 33.9 | ~343 | ~376, 396 | ~2450 | Data not available |

| Chloroform | 39.1 | ~344 | ~377, 397 | ~2500 | Data not available |

| Ethyl Acetate | 38.1 | ~343 | ~377, 397 | ~2550 | Data not available |

| Acetone | 42.2 | ~344 | ~378, 398 | ~2600 | Data not available |

| Acetonitrile | 45.6 | ~340 | 377, 385, 397 | ~2900 | Data not available |

| DMSO | 45.1 | ~345 | ~378, ~398 | ~2500 | Data not available |

| Ethanol (B145695) | 51.9 | 342 | 377, 397 | ~2700 | 0.38 |

| Methanol | 55.4 | 343, 326, 313, 276 | 377, 397 | ~2600 | 0.19 - 0.22 |

| Water | 63.1 | ~342 | ~384, 404 | ~3100 | Data not available |

A key characteristic of pyrene and its derivatives is the solvent-dependent intensity ratio of its vibronic bands in the fluorescence spectrum. The ratio of the intensity of the first peak (I₁, around 375 nm) to the third peak (I₃, around 385 nm) is a sensitive indicator of the polarity of the probe's microenvironment. In polar solvents, this ratio is higher compared to non-polar solvents.

Theoretical Analysis of Solvatochromism

The solvatochromic shifts observed for PBA can be analyzed using several theoretical models that relate the spectral shifts to the physical properties of the solvents.

The Lippert-Mataga Equation

The Lippert-Mataga equation describes the relationship between the Stokes shift (Δν) and the orientation polarizability of the solvent (Δf), which is a function of the solvent's dielectric constant (ε) and refractive index (n).

Δν = ν_abs - ν_em = (2/hc) * [(μ_e - μ_g)² / a³] * Δf + constant

where:

-

ν_abs and ν_em are the wavenumbers of the absorption and emission maxima, respectively.

-

h is Planck's constant.

-

c is the speed of light.

-

μ_e and μ_g are the dipole moments of the excited and ground states, respectively.

-

a is the radius of the solvent cavity (Onsager radius).

-

Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)]

A plot of the Stokes shift (in cm⁻¹) against the solvent polarity function Δf should yield a straight line. The slope of this line is proportional to the square of the change in dipole moment upon excitation, providing insight into the electronic redistribution in the excited state. For many pyrene derivatives, a linear relationship is observed, confirming that the solvent polarity is a major determinant of the emission properties.[3]

Kamlet-Taft and Reichardt-Dimroth Parameters

The Kamlet-Taft solvatochromic comparison method provides a multi-parameter approach to understanding solvent-solute interactions. It dissects the overall solvent effect into contributions from:

-

α: The solvent's hydrogen-bond donating (HBD) ability.

-

β: The solvent's hydrogen-bond accepting (HBA) ability.

-

π *: The solvent's dipolarity/polarizability.

The observed spectral shift (Y) can be expressed as a linear combination of these parameters:

Y = Y₀ + aα + bβ + sπ *

where Y₀ is the spectral property in a reference solvent, and a, b, and s are coefficients that describe the sensitivity of the probe to each solvent parameter.

The Reichardt-Dimroth scale (E_T(30)) is an empirical scale of solvent polarity based on the solvatochromic behavior of a specific betaine (B1666868) dye. The E_T(30) values can be correlated with the spectral shifts of PBA to provide a general measure of its sensitivity to solvent polarity.

Experimental Protocols

A systematic study of the photophysical properties of PBA in a range of solvents is essential to fully characterize its solvatochromic behavior.

General Workflow for Solvatochromism Study

Detailed Methodology

Materials:

-

This compound (high purity)

-

Spectroscopic grade solvents (e.g., n-hexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, DMSO, ethanol, methanol, and deionized water)

-

Calibrated UV-Vis spectrophotometer

-

Calibrated spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a solvent in which it is readily soluble, such as ethanol or DMSO.

-

Sample Preparation: For each solvent to be tested, prepare a dilute solution of PBA from the stock solution. The final concentration should be adjusted to have a maximum absorbance of approximately 0.1 to minimize inner filter effects.

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum of each solution from approximately 250 nm to 400 nm using the UV-Vis spectrophotometer.

-

Use the pure solvent as a blank.

-

Determine the wavelength of maximum absorbance (λ_abs).

-

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength of the spectrofluorometer to the λ_abs determined in the previous step.

-

Record the fluorescence emission spectrum for each solution. The emission range should typically be from the excitation wavelength up to around 600 nm to capture the full emission profile.

-

Determine the wavelengths of the emission maxima (λ_em), noting the positions of the vibronic bands.

-

-

Data Analysis:

-

Stokes Shift: Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) x 10⁷.

-

Quantum Yield (Optional): The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄). This requires measuring the integrated fluorescence intensity and absorbance of both the sample and the standard.

-

I₁/I₃ Ratio: Determine the fluorescence intensities at the first and third vibronic peaks and calculate their ratio.

-

Solvatochromic Plots: Correlate the Stokes shift and/or emission maxima with solvent polarity scales such as the Lippert-Mataga Δf, Kamlet-Taft parameters, or Reichardt's E_T(30) values.

-

Visualizing the Principle of Solvatochromism

The following diagram illustrates the effect of solvent polarity on the energy levels of a fluorophore like this compound.

References

An In-depth Technical Guide to the Fluorescence Mechanism of 1-Pyrenebutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenebutyric acid (PBA) is a versatile fluorescent probe widely utilized in biochemical and biophysical research.[1] Its unique photophysical properties, particularly its sensitivity to the local microenvironment, make it an invaluable tool for investigating the structure, dynamics, and interactions of biomolecules such as proteins and lipids, as well as for quantifying reactive oxygen species (ROS).[2][3][4] This technical guide provides a comprehensive overview of the core principles governing the fluorescence of PBA, detailed experimental protocols for its application, and a summary of its key photophysical parameters.

The utility of PBA is rooted in its pyrene (B120774) moiety, a polycyclic aromatic hydrocarbon, attached to a butyric acid linker.[5] The pyrene component is responsible for the molecule's intrinsic fluorescence, which is characterized by a long fluorescence lifetime and a remarkable sensitivity to the polarity of its surroundings.[4] The butyric acid chain provides a functional handle for covalent attachment to biomolecules, allowing for targeted investigations.[6]

Core Fluorescence Mechanisms

The fluorescence behavior of this compound is governed by three primary phenomena: environmental sensitivity (solvatochromism), excimer formation, and fluorescence quenching. Understanding these mechanisms is crucial for the design and interpretation of experiments utilizing PBA.

Environmental Sensitivity (Solvatochromism)

The fluorescence emission spectrum of the PBA monomer is highly sensitive to the polarity of its microenvironment.[4] In non-polar, hydrophobic environments, the emission spectrum displays well-resolved vibronic bands. As the polarity of the solvent increases, these bands broaden and experience a redshift. This phenomenon, known as solvatochromism, is a powerful feature for probing the hydrophobicity of specific regions within proteins or the core of lipid micelles.[4]

A key analytical tool derived from this property is the Py scale , which is the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) in the emission spectrum.[1] In a non-polar environment, the I₁/I₃ ratio is low, while in a polar environment, it is significantly higher. This ratio provides a quantitative measure of the micropolarity of the probe's immediate surroundings.

Excimer Formation

At sufficiently high local concentrations, an excited-state pyrene monomer can interact with a ground-state pyrene molecule to form an excited-state dimer, known as an excimer .[1] This excimer formation is a distance-dependent phenomenon, typically occurring when two pyrene moieties are within approximately 10 Å of each other.[6] The excimer emits light at a longer, red-shifted wavelength (around 480 nm) compared to the monomer, and its emission spectrum is broad and structureless.[1]

The ratio of excimer to monomer fluorescence intensity (Ie/Im) is a direct indicator of the proximity and mobility of the PBA probes.[3] This principle is widely exploited to monitor dynamic processes such as protein folding, protein-protein interactions, and the fluidity of lipid bilayers.[1][6]

Fluorescence Quenching

The fluorescence of PBA can be diminished by a process called quenching, which involves the interaction of the fluorophore with other molecules (quenchers).[1] Quenching can occur through two primary mechanisms:

-

Dynamic (Collisional) Quenching: This occurs when the quencher collides with the excited-state fluorophore, leading to non-radiative de-excitation. This process affects both the fluorescence intensity and the fluorescence lifetime. A common dynamic quencher is molecular oxygen.[1]

-

Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. Static quenching reduces fluorescence intensity but does not alter the fluorescence lifetime of the uncomplexed fluorophore.

The sensitivity of PBA fluorescence to quenching by molecular oxygen and other reactive oxygen species (ROS) makes it a valuable tool for measuring local oxygen concentrations and detecting oxidative stress in biological systems.[7][8] The relationship between quencher concentration and fluorescence intensity in dynamic quenching is described by the Stern-Volmer equation :

I₀ / I = 1 + Kₛᵥ[Q]

Where:

-

I₀ is the fluorescence intensity in the absence of the quencher.

-

I is the fluorescence intensity in the presence of the quencher at concentration [Q].

-

Kₛᵥ is the Stern-Volmer quenching constant.

Data Presentation: Photophysical Properties of this compound

The following tables summarize the key photophysical properties of this compound to serve as a reference for experimental design and data analysis.

Table 1: Spectroscopic Properties of this compound in Various Solvents

| Solvent | Absorption Maxima (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) at λ_max | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |

| Methanol | 343, 326, 313, 276, 265, 242, 234[3] | ~40,000 at 338 nm[3] | 377, 397[3] | 0.19 - 0.22[3] | 5.1[3] |

| Ethanol (B145695) | 342[3] | 33,113 at 342 nm[3] | 377, 397[3] | 0.38[3] | ~100 (deoxygenated)[3] |

| DMSO | ~345[3] | Not available | ~378, ~398[3] | Not available | Not available |

| Acetonitrile | Not available | Not available | Not available | Not available | Not available |

| Water | Not available | Not available | Not available | Not available | 185 (in single living cells, low oxygen)[1] |

| Tris-acetate buffer | Not available | Not available | Not available | Not available | 90 (non-deaerated)[9] |

Note: Some values are for closely related pyrene derivatives and are provided as estimates.[3]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound as a fluorescent probe are provided below.

Protocol 1: Covalent Labeling of Proteins with this compound

This protocol describes the covalent attachment of PBA to primary amines (e.g., lysine (B10760008) residues) on a protein surface using its N-hydroxysuccinimide (NHS) ester derivative.[1]

Materials:

-

Protein of interest

-

This compound N-hydroxysuccinimide ester (PBA-NHS ester)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3[6]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0[6]

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

-

Protein Preparation:

-

PBA-NHS Ester Stock Solution Preparation:

-

Immediately before use, dissolve the PBA-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[6]

-

-

Labeling Reaction:

-

Quenching the Reaction:

-

Purification:

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~340 nm (for pyrene). The Beer-Lambert law can be used to calculate the DOL, correcting for the absorbance of pyrene at 280 nm.[1]

-

Confirm successful labeling by acquiring a fluorescence emission spectrum (excitation at ~340 nm).[6]

-

Protocol 2: Determination of Critical Micelle Concentration (CMC)

This protocol outlines the use of PBA to determine the CMC of a surfactant, leveraging the sensitivity of PBA's fluorescence to the polarity of its environment.[4]

Materials:

-

This compound

-

Surfactant of interest

-

Appropriate aqueous buffer

-

Spectrofluorometer

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of PBA in a suitable organic solvent (e.g., ethanol or acetone) at a concentration of approximately 0.2 mM.[5]

-

Prepare a concentrated stock solution of the surfactant in the desired aqueous buffer.

-

-

Sample Preparation:

-

Prepare a series of surfactant solutions in the aqueous buffer with concentrations spanning the expected CMC.

-

To each surfactant solution, add a small aliquot of the PBA stock solution to achieve a final PBA concentration in the low micromolar range (e.g., 1-2 µM), ensuring the final concentration of the organic solvent is minimal (<1%).

-

-

Fluorescence Measurement:

-

Equilibrate the samples at the desired temperature.

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each sample from approximately 350 nm to 450 nm, with an excitation wavelength of 334 nm.[5]

-

Record the fluorescence intensities at the first (~372 nm, I₁) and third (~383 nm, I₃) vibronic peaks.[5]

-

-

Data Analysis:

-

Calculate the I₁/I₃ ratio for each surfactant concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

-

The plot will typically show a sigmoidal decrease. The CMC is determined from the inflection point of this curve.[10]

-

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of PBA to monitor changes in intracellular ROS levels based on the quenching of its fluorescence lifetime.[3][7]

Materials:

-

Cultured cells

-

This compound

-

Serum-free cell culture medium

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Time-resolved fluorometer or fluorescence lifetime imaging microscope (FLIM)

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency in a suitable imaging dish or plate.[3]

-

-

Probe Loading:

-

Prepare a working solution of PBA (typically in the low micromolar range) in serum-free medium.

-

Incubate the cells with the PBA loading solution for 30-60 minutes at 37°C.[3]

-

-

Washing:

-

Gently wash the cells with a pre-warmed buffer (e.g., PBS or HBSS) to remove the excess probe.[3]

-

-

Induction of Oxidative Stress (Optional):

-

Treat the cells with an agent known to induce ROS production (e.g., hydrogen peroxide, adriamycin).[7]

-

-

Fluorescence Lifetime Measurement:

-

Measure the fluorescence lifetime of PBA within the cells using a time-resolved fluorometer or FLIM system. The excitation wavelength is typically around 337 nm, and emission is collected through a band-pass filter centered around 404 nm.[11]

-

-

Data Analysis:

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways related to the use of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Variation of this compound fluorescence lifetime in single living cells treated with molecules increasing or decreasing reactive oxygen species levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]

- 10. agilent.com [agilent.com]

- 11. focusonmicroscopy.org [focusonmicroscopy.org]

Excimer Formation of 1-Pyrenebutyric Acid: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals